molecular formula C14H7ClO3 B1347623 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid CAS No. 1673-28-5

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid

Cat. No.: B1347623
CAS No.: 1673-28-5
M. Wt: 258.65 g/mol
InChI Key: OQPCESKPMRSZCX-UHFFFAOYSA-N
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Description

7-chloro-9-oxo-9H-fluorene-1-carboxylic acid: is an organic compound with the molecular formula C14H7ClO3 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid typically involves the chlorination of fluorene derivatives followed by oxidation and carboxylation reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    9-oxo-9H-fluorene-1-carboxylic acid: Lacks the chlorine atom at the 7th position.

    7-nitro-9-oxo-9H-fluorene-1-carboxylic acid: Contains a nitro group instead of a chlorine atom at the 7th position.

    7-chloro-9H-fluorene-1-carboxylic acid: Lacks the ketone group at the 9th position

Uniqueness: 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is unique due to the presence of both the chlorine atom at the 7th position and the ketone group at the 9th position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

7-chloro-9-oxofluorene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPCESKPMRSZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298513
Record name 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673-28-5
Record name NSC123806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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